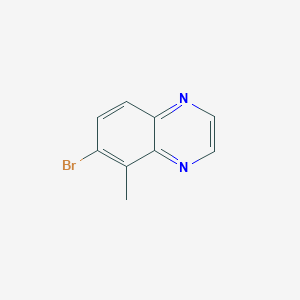
6-Bromo-5-methylquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-5-methylquinoxaline is a heterocyclic aromatic compound with the molecular formula C₉H₇BrN₂ It is a derivative of quinoxaline, characterized by the presence of a bromine atom at the sixth position and a methyl group at the fifth position on the quinoxaline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-methylquinoxaline typically involves the bromination of 5-methylquinoxaline. One common method includes the reaction of 5-methylquinoxaline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to control the reaction temperature and time more precisely. The use of catalysts and solvents that can be easily recycled and reused is also considered to make the process more cost-effective and environmentally friendly .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: The methyl group in this compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The quinoxaline ring can be reduced using hydrogenation reactions in the presence of catalysts such as palladium on carbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, amines; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate, chromium trioxide; usually performed in acidic or basic aqueous solutions.
Reduction: Hydrogen gas, palladium on carbon; conducted under atmospheric or elevated pressures.
Major Products:
Substitution: Formation of azido, thiocyanato, or amino derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of partially or fully hydrogenated quinoxaline derivatives
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in the development of kinase inhibitors.
Industry: Utilized in the production of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties
作用機序
The mechanism of action of 6-Bromo-5-methylquinoxaline in biological systems involves its interaction with specific molecular targets. For instance, as an anticancer agent, it may inhibit tyrosine kinases, leading to the disruption of signaling pathways essential for cancer cell proliferation and survival. Additionally, it can induce apoptosis in cancer cells by interfering with tubulin polymerization, thereby affecting cell division .
類似化合物との比較
5-Methylquinoxaline: Lacks the bromine atom, making it less reactive in substitution reactions.
6-Chloro-5-methylquinoxaline: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
6-Fluoro-5-methylquinoxaline: Contains a fluorine atom, which can significantly alter its electronic properties and interactions with biological targets.
Uniqueness: 6-Bromo-5-methylquinoxaline is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions and potentially increases its biological activity compared to its chloro and fluoro analogs .
特性
IUPAC Name |
6-bromo-5-methylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-7(10)2-3-8-9(6)12-5-4-11-8/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSAUSUYJVUOJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=NC=CN=C12)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














